Enzyme Inhibition Potency: Sub-Nanomolar Ki of (Rac)-EC5026 Versus Comparator sEH Inhibitors
(Rac)-EC5026 exhibits a Ki of 0.06 nM against soluble epoxide hydrolase, representing sub-nanomolar binding affinity . In head-to-head comparison with the widely used sEH inhibitor reference compound TPPU, (Rac)-EC5026 demonstrates an IC50 of 19 nM versus 44 nM for TPPU, representing a 2.3-fold higher potency [1]. Compared to the stilbene-extended analog 70P, (Rac)-EC5026 shows comparable human sEH inhibition with an IC50 of 1.7 nM versus 1.5 nM for 70P [2].
| Evidence Dimension | sEH enzyme inhibition potency (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 0.06 nM; IC50 = 1.7 nM (human sEH); IC50 = 19 nM (assay context: comparative study with TPPU) |
| Comparator Or Baseline | TPPU IC50 = 44 nM; 70P IC50 = 1.5 nM (human sEH) |
| Quantified Difference | 2.3-fold higher potency versus TPPU (19 nM vs. 44 nM); approximately equivalent potency versus 70P (1.7 nM vs. 1.5 nM) |
| Conditions | sEH enzyme inhibition assays; Ki determined via standard biochemical assay; IC50 values from comparative studies |
Why This Matters
This matters for scientific selection because sub-nanomolar binding affinity enables lower dosing requirements and reduced off-target risk, while the documented potency advantage over TPPU provides a clear benchmark for selecting (Rac)-EC5026 over this common reference sEH inhibitor.
- [1] Dong J, Zhou MZ, et al. Discovery of Phenylacylpiperidine as Novel sEH Inhibitors through Scaffold Hopping of Natural Stilbene. Journal of Medicinal Chemistry. 2025; 68(8):8980-9013. EC5026 IC50 = 19 nM, TPPU IC50 = 44 nM. View Source
- [2] Zhou MZ, et al. Discovery of a novel lead characterized by a stilbene-extended scaffold against sepsis as soluble epoxide hydrolase inhibitors. European Journal of Medicinal Chemistry. 2024; EC5026 IC50 = 1.7 nM, 70P IC50 = 1.5 nM. View Source
